molecular formula C12H16F2O2 B7991898 2-(4-Butoxy-3,5-difluorophenyl)ethanol

2-(4-Butoxy-3,5-difluorophenyl)ethanol

Cat. No.: B7991898
M. Wt: 230.25 g/mol
InChI Key: OFMWWLOMOLLOIC-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3,5-difluorophenyl)ethanol is an organic compound with the molecular formula C12H16F2O2. It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with an ethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 4-butoxy-3,5-difluorobenzaldehyde with an appropriate reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde group under hydrogen gas pressure. This approach is advantageous due to its scalability and higher yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxy-3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(4-Butoxy-3,5-difluorophenyl)acetaldehyde or 2-(4-Butoxy-3,5-difluorophenyl)acetic acid.

    Reduction: 2-(4-Butoxy-3,5-difluorophenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxy-3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets. The ethanol moiety can participate in hydrogen bonding, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-3,5-difluorophenyl)ethanol
  • 2-(4-Ethoxy-3,5-difluorophenyl)ethanol
  • 2-(4-Propoxy-3,5-difluorophenyl)ethanol

Uniqueness

2-(4-Butoxy-3,5-difluorophenyl)ethanol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its methoxy, ethoxy, and propoxy analogs. The combination of the butoxy group and the difluorophenyl ring provides distinct electronic and steric properties that can be advantageous in specific applications.

Properties

IUPAC Name

2-(4-butoxy-3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-6-16-12-10(13)7-9(4-5-15)8-11(12)14/h7-8,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMWWLOMOLLOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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